![molecular formula C8H16Br12SiSn4 B12570717 Tetrakis[2-(tribromostannyl)ethyl]silane CAS No. 314727-94-1](/img/structure/B12570717.png)
Tetrakis[2-(tribromostannyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[2-(tribromostannyl)ethyl]silane: is an organosilicon compound with the molecular formula C8H16Br12SiSn4 It is characterized by the presence of silicon and tin atoms, making it a unique compound in the field of organometallic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[2-(tribromostannyl)ethyl]silane typically involves the reaction of tetraethylsilane with tribromostannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or toluene to facilitate the reaction . The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials to achieve high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis[2-(tribromostannyl)ethyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The tribromostannyl groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the tin atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Reagents such as or are used.
Reduction Reactions: Reducing agents like or are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Tetrakis[2-(tribromostannyl)ethyl]silane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Mécanisme D'action
The mechanism of action of Tetrakis[2-(tribromostannyl)ethyl]silane involves its interaction with molecular targets through its organotin groups. These groups can form bonds with various substrates, facilitating chemical transformations. The pathways involved include:
Coordination Chemistry: The tin atoms can coordinate with other metal centers, influencing the reactivity of the compound.
Electron Transfer: The compound can participate in electron transfer reactions, altering the oxidation states of the involved species.
Comparaison Avec Des Composés Similaires
- Tetrakis[2-(triisobutylstannyl)ethyl]silane
- Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane
Comparison: Tetrakis[2-(tribromostannyl)ethyl]silane is unique due to its specific tribromostannyl groups, which impart distinct reactivity compared to other similar compounds. For instance, Tetrakis[2-(triisobutylstannyl)ethyl]silane has bulkier substituents, affecting its steric properties and reactivity . Similarly, Tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane has different electronic properties due to the presence of methoxy groups .
Propriétés
Numéro CAS |
314727-94-1 |
|---|---|
Formule moléculaire |
C8H16Br12SiSn4 |
Poids moléculaire |
1574.0 g/mol |
Nom IUPAC |
tetrakis(2-tribromostannylethyl)silane |
InChI |
InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12 |
Clé InChI |
HQWHXJOLRDWURS-UHFFFAOYSA-B |
SMILES canonique |
C(C[Sn](Br)(Br)Br)[Si](CC[Sn](Br)(Br)Br)(CC[Sn](Br)(Br)Br)CC[Sn](Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


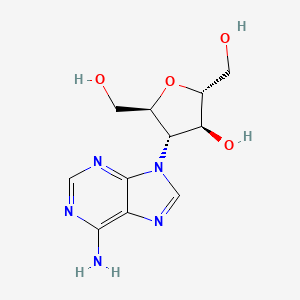
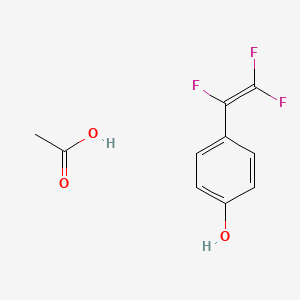
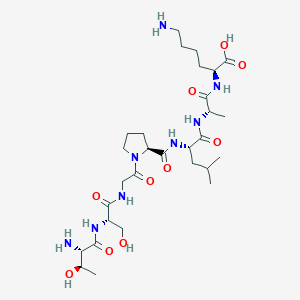

![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)

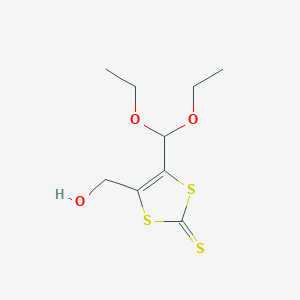
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
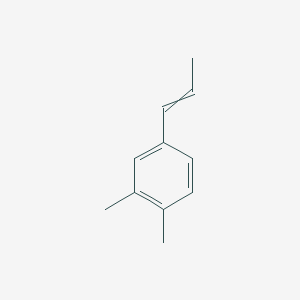
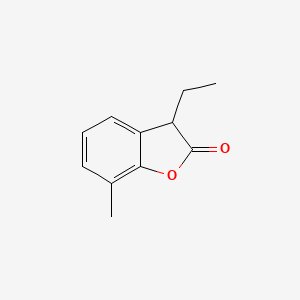
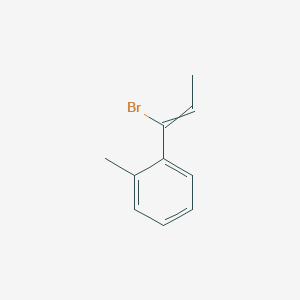
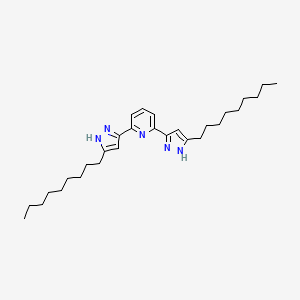
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
